Sodium monobenzyl succinate

Description

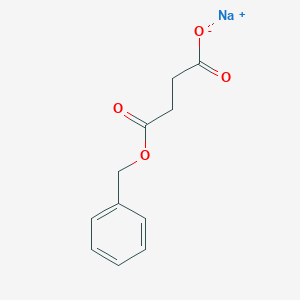

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4.Na/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNKLAAUOIITPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347625 | |

| Record name | Sodium monobenzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-21-6 | |

| Record name | Sodium monobenzyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monobenzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MONOBENZYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP2479U9GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Sodium Monobenzyl Succinate

Ester Hydrolysis Mechanisms

The ester linkage in sodium monobenzyl succinate (B1194679) is susceptible to hydrolysis under various conditions, proceeding through distinct mechanisms depending on the catalytic environment. These include acid-catalyzed hydrolysis, base-promoted hydrolysis (saponification), and a notable intramolecularly catalyzed pathway.

Acid-Catalyzed Hydrolysis of Succinate Esters

The acid-catalyzed hydrolysis of succinate esters, including monobenzyl succinate, is a reversible reaction that results in the formation of succinic acid and the corresponding alcohol, in this case, benzyl (B1604629) alcohol. ibchem.combits-pilani.ac.in This reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, which also serves as the source of water. ibchem.combits-pilani.ac.in

The mechanism is generally accepted to be an A-2 type (acid-catalyzed, bimolecular), which involves a multi-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. ibchem.combits-pilani.ac.in

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. koreascience.kr

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the Leaving Group: The protonated alcohol (benzyl alcohol) is eliminated as the leaving group, regenerating the carbonyl group.

Deprotonation: The final step involves the deprotonation of the resulting carboxylic acid, regenerating the hydronium ion catalyst. ibchem.combits-pilani.ac.in

The rate-determining step in this mechanism is the nucleophilic attack of water on the protonated ester. koreascience.kr Isotopic labeling studies, for instance, using water enriched with ¹⁸O in the hydrolysis of methyl hydrogen succinate, have shown that the ¹⁸O is incorporated into the carboxylic acid and not the alcohol, confirming that the cleavage occurs at the acyl-oxygen bond (C-O bond of the carbonyl group). koreascience.kr

Base-Promoted Hydrolysis (Saponification) of Succinate Esters

Under basic conditions, the hydrolysis of succinate esters, a process known as saponification, is an irreversible reaction that yields the carboxylate salt (sodium succinate in this context) and benzyl alcohol. sciencemadness.orgnih.gov The reaction is typically carried out by treating the ester with a strong base like sodium hydroxide (B78521). nih.gov

The most common mechanism for base-promoted ester hydrolysis is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.gov This mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. bath.ac.uk This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxide group (benzyloxide) is expelled as the leaving group. bath.ac.uk

The term "saponification" originates from the traditional process of soap making, where fats (triglycerides, which are triesters of glycerol) are hydrolyzed with a strong base to produce soap (the salt of fatty acids) and glycerol. nih.gov

Intramolecular Catalysis by Carboxyl Groups in Succinate Ester Hydrolysis

A significant aspect of the reactivity of succinate monoesters like monobenzyl succinate is the intramolecular catalysis of hydrolysis by the neighboring terminal carboxyl group. rsc.org This phenomenon contributes to the relative instability of succinate esters in aqueous solutions, a factor of consideration when they are used as prodrugs. rsc.org The intramolecular catalysis can proceed through two main pathways: general acid-base catalysis and nucleophilic catalysis.

In general acid-base catalysis , the undissociated carboxylic acid can act as a general acid to protonate the ester's leaving group, facilitating its departure. Concurrently, the carboxylate anion can act as a general base to activate a water molecule for nucleophilic attack on the ester carbonyl. rsc.org

The efficiency of this intramolecular catalysis is pH-dependent. The hydrolysis of methylprednisolone (B1676475) 21-succinate, for instance, shows significant intramolecular catalysis in the pH range of 3.6 to 7.4. rsc.org Below this range, acid-catalyzed hydrolysis dominates, while above it, direct base-promoted hydrolysis becomes more significant. rsc.org A kinetic pKa value of 4.5-4.6 has been estimated for the terminal carboxyl group in the hydrolysis of methylprednisolone 21-succinate, highlighting the importance of the carboxylate anion in this catalytic process. researchgate.net

Interestingly, intramolecular catalysis in some succinate esters can also favor acyl migration over hydrolysis. For methylprednisolone 21-succinate, acyl migration to the 17-hydroxyl group is the dominant reaction in the pH range where intramolecular catalysis is most effective. rsc.orgresearchgate.net

Transesterification Processes Involving Monobenzyl Succinate

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For monobenzyl succinate, this would involve replacing the benzyl alcohol moiety with a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-catalyzed transesterification proceeds via a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification , typically using a metal alkoxide as the catalyst, is also a common method. masterorganicchemistry.com For dicarboxylic acid monoesters, the process can be complex. The reaction of a dicarboxylic acid monoester with a metal alkoxide can preferentially lead to the formation of a metal salt of the monoester, which may have low solubility in organic solvents, thus hindering the desired transesterification. google.com However, processes have been developed that allow for the successful transesterification of dicarboxylic acid monoesters or their alkali metal salts with alcohols in the presence of metal alkoxides, or with metal alkoxides in an organic solvent. google.comwipo.int These methods can be performed at temperatures ranging from -20 to 150 °C. epo.org

Ion-exchange resins have also been employed as catalysts for the selective monoesterification of dicarboxylic acids via transesterification. Strongly acidic ion-exchange resins can effectively catalyze the reaction, with studies showing a higher reaction rate for the dicarboxylic acid compared to the resulting monoester, which explains the high selectivity for monoester formation. rsc.org

Enzymatic transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose. nih.gov For instance, Novozymes lipase (B570770) 435 has been used to catalyze the transesterification of (S)-4-cyano-3-hydroxybutyrate with benzyl alcohol. patsnap.com This approach is part of the growing field of "green chemistry," as it often avoids harsh reaction conditions and hazardous reagents. researchgate.net The enzymatic degradation of poly(butylene succinate) copolyesters by lipases also proceeds via the hydrolysis of ester bonds, demonstrating the susceptibility of the succinate ester linkage to enzymatic action. nih.gov

The table below summarizes various catalytic systems used in the transesterification of dicarboxylic acid monoesters.

| Catalyst Type | Catalyst Example(s) | Reaction Conditions | Key Characteristics |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid, Hydrochloric Acid | Excess alcohol (as solvent), heating | Equilibrium process, requires driving the reaction to completion. |

| Base Catalysis | Metal Alkoxides (e.g., Potassium Alkoxides) | -20 to 150 °C, with alcohol or in an organic solvent | Can be complicated by salt formation of the monoester. |

| Ion-Exchange Resins | Strongly Acidic Resins | Ester-hydrocarbon mixtures, heating | Allows for high selectivity in monoester formation. |

| Enzymatic Catalysis | Lipases (e.g., Novozymes 435, Pseudomonas cepacia lipase) | Mild temperatures, specific pH | High selectivity, environmentally friendly ("green") approach. |

Other Relevant Reaction Pathways and Chemical Transformations

Beyond hydrolysis and transesterification, the functional groups of sodium monobenzyl succinate allow for other chemical transformations, primarily involving oxidation, reduction, and nucleophilic substitution.

Oxidation: The benzyl group of this compound can be susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can potentially oxidize the benzyl group, leading to various oxidation products. The succinate moiety itself can also be a target for oxidation under certain conditions. For example, in the synthesis of a desferrioxamine-ciprofloxacin conjugate, an alcohol precursor was oxidized to a carboxylic acid using reagents like PCC and sodium chlorite, a transformation analogous to what could happen to a hydroxylated derivative of the succinate portion. nih.gov

Reduction: The ester group in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding diol (1,4-butanediol) and benzyl alcohol. Milder reducing agents like sodium borohydride (B1222165) might be used under specific conditions, potentially with lower reactivity towards the ester compared to a ketone. bath.ac.uk

Nucleophilic Substitution: The benzyl group of monobenzyl succinate can theoretically be displaced through a nucleophilic substitution reaction, although this is less common than reactions at the carbonyl carbon. More relevant are the reactions where the carboxylate of this compound acts as a nucleophile. For instance, in a patented process, succinic acid monobenzyl ester reacts with 1-bromo-4-chlorobutyl acetate (B1210297) in the presence of potassium carbonate, where the succinate carboxylate displaces the bromide to form a new ester linkage. google.com This demonstrates the utility of monobenzyl succinate as a building block in the synthesis of more complex molecules.

The table below provides a summary of these other relevant reactions.

| Reaction Type | Potential Reagents | Potential Products | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Benzyl succinate derivatives, other oxidation products | The benzyl group is a primary site for oxidation. |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride | 1,4-Butanediol, Benzyl alcohol | Strong reducing agents are typically required to reduce the ester group. |

| Nucleophilic Substitution | Alkyl halides (with the succinate as nucleophile) | Diesters of succinic acid | The carboxylate anion of the succinate acts as the nucleophile. google.com |

Analytical Chemistry for Characterization of Sodium Monobenzyl Succinate in Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is a cornerstone for the molecular-level investigation of sodium monobenzyl succinate (B1194679), enabling the confirmation of its identity and the elucidation of its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of sodium monobenzyl succinate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of monobenzyl succinate, the precursor to the sodium salt, distinct signals corresponding to the protons of the benzyl (B1604629) group and the succinate backbone are expected. acs.org The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group, being adjacent to an ester oxygen, are expected to resonate around δ 5.1 ppm. acs.org The two methylene groups of the succinate portion of the molecule would appear as distinct signals, likely multiplets or triplets, in the aliphatic region of the spectrum, typically around δ 2.6-2.7 ppm. The disappearance of the carboxylic acid proton signal (which appears around 12 ppm for succinic acid) and the shifts in adjacent proton signals confirm the formation of the ester and subsequently the sodium salt. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The synthesis of various succinate esters and related compounds has been characterized using this technique. nih.govsemanticscholar.org For this compound, one would expect to see signals for the carbonyl carbons of the ester and the carboxylate, the aromatic carbons, and the aliphatic carbons of both the benzyl and succinate moieties. The presence of conformational isomers can sometimes lead to a mixture of signals for the same carbon environment. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Monobenzyl Succinate This table is illustrative, based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl Protons (C₆H₅) | 7.3-7.4 (m) | 127-136 |

| Benzyl Protons (CH₂) | ~5.1 (s) | ~66 |

| Succinate Protons (CH₂CH₂) | ~2.6-2.7 (m) | ~29-31 |

| Ester Carbonyl (C=O) | - | ~172 |

| Carboxylate Carbonyl (C=O) | - | ~175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of a succinate derivative are the carbonyl (C=O) stretching vibrations. researchgate.net For this compound, two distinct carbonyl absorptions are expected. The ester carbonyl group typically shows a strong absorption band around 1735 cm⁻¹. pressbooks.pub The carboxylate anion (COO⁻) group, formed by the neutralization of the carboxylic acid, will exhibit a strong characteristic absorption at a lower wavenumber, typically in the range of 1600-1550 cm⁻¹, which is different from the C=O stretch of a carboxylic acid (around 1700-1720 cm⁻¹). researchgate.net The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹) and C-O stretching vibrations for the ester group (around 1300-1100 cm⁻¹). mdpi.com Comparing the spectrum to that of succinic acid, the disappearance of the broad O-H stretching band of the carboxylic acid (3300-2500 cm⁻¹) provides clear evidence of salt formation. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1735 |

| Carboxylate | C=O Asymmetric Stretch | ~1600-1550 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C-H (Aliphatic) | Stretch | ~3000-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique primarily used for the quantitative analysis of this compound. While the succinate portion of the molecule does not have significant UV absorption, the benzyl group contains a phenyl ring, which is a strong chromophore. This allows for the detection and quantification of the compound in solution.

The phenyl group exhibits characteristic absorption maxima in the UV region, typically around 250-270 nm. For quantitative analysis, a specific wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across the UV spectrum. scholarsresearchlibrary.comijisrt.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the accurate determination of the concentration of this compound in unknown samples. ijpras.combohrium.com This method is widely used for assaying pharmaceutical formulations containing succinate salts and can be validated according to ICH guidelines for linearity, accuracy, and precision. ijisrt.comukaazpublications.com

Chromatographic Separation Methods for Purity and Component Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and component analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound. It is used to determine the purity of the compound and to quantify it in complex mixtures. creative-proteomics.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for succinic acid and its derivatives. researchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and a solvent like acetonitrile (B52724) or methanol. helixchrom.com For this compound, its retention would be influenced by the hydrophobicity of the benzyl group and the polarity of the succinate moiety. Detection is often achieved using a UV detector set at the λmax of the benzyl chromophore (around 210-270 nm). sielc.comgoogle.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides molecular weight and fragmentation data for the eluted components. creative-proteomics.com This is particularly useful for identifying unknown impurities.

Table 3: Typical HPLC Parameters for Succinate Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, SHARC 1) or Ion Exchange (e.g., Aminex HPX-87H) | researchgate.netsielc.comgoogle.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., dilute sulfuric or phosphoric acid) | helixchrom.comgoogle.com |

| Detector | UV-Vis (e.g., 210 nm) or Mass Spectrometry (MS) | creative-proteomics.comsielc.com |

| Application | Purity assessment, quantification, impurity profiling | creative-proteomics.comtcichemicals.com |

Gas Chromatography (GC) for Volatile Succinate Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a salt, is non-volatile and cannot be analyzed directly by GC. cdnsciencepub.com To make it suitable for GC analysis, it must first be converted into a volatile derivative.

The most common derivatization technique for polar compounds like carboxylic acids and their salts is silylation. und.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton (or in this case, the sodium ion) with a trimethylsilyl (B98337) (TMS) group, and also to derivatize the ester, creating a much more volatile compound. lsmu.lt This volatile derivative can then be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS). GC-MS allows for the separation of the derivatized analyte from other volatile components and provides mass spectra that confirm the identity of the compound and help in the characterization of any impurities. mdpi.com This method is particularly useful for detecting and quantifying trace-level impurities in samples of succinic acid and its derivatives. und.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive data on its molecular weight and structural features through fragmentation analysis.

Molecular Weight Determination

The molecular formula of this compound is C₁₁H₁₁NaO₄. nih.gov This composition allows for the calculation of its molecular weight, which is a critical parameter for its identification. High-resolution mass spectrometry can determine the exact mass of the molecule with high precision, further confirming its elemental composition. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NaO₄ | nih.gov |

| Molecular Weight | 230.19 g/mol | nih.gov |

| Exact Mass | 230.05550311 Da | nih.gov |

Fragmentation Patterns

Electron ionization mass spectrometry generates radical cations from sample molecules, which then break down into smaller, charged fragments in predictable ways. libretexts.org Analyzing these fragmentation patterns helps to elucidate the molecule's structure.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, the fragmentation can be predicted based on its structure, which combines a benzyl ester group and a sodium carboxylate group. The analysis of the succinate ion itself in negative mode ionization shows a precursor ion with a mass-to-charge ratio (m/z) of 117. uab.edu This ion undergoes fragmentation, with the most energetically favorable fragment observed at m/z = 73. uab.edu This transition from m/z 117 to m/z 73 is a characteristic signature for the succinate moiety. uab.edu

For this compound, likely fragmentation pathways would involve the cleavage of the ester bond and the benzyl group. Common fragments would include the benzyl cation (C₇H₇⁺, m/z 91) and fragments corresponding to the succinate portion of the molecule.

Thermal Analysis Techniques in Succinate Material Characterization

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for characterizing the thermal stability, phase transitions, and decomposition behavior of succinate-based materials. researchgate.netmdpi.com These methods measure changes in a material's physical properties as a function of temperature. ajgreenchem.com TGA tracks mass changes, indicating dehydration or decomposition, while DSC measures heat flow differences between a sample and a reference, revealing events like melting, crystallization, and glass transitions. ajgreenchem.comexpresspolymlett.com

Studies on various succinate compounds, from simple salts to complex polymers, demonstrate the utility of these techniques. For instance, the thermal decomposition of sodium succinate results in the formation of sodium carbonate. researchgate.net Aliphatic polyesters based on succinic acid, known as poly(alkylene succinate)s, generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com

Differential Scanning calorimetry (DSC) in Succinate Studies

Differential Scanning Calorimetry (DSC) is a powerful method used to study the thermal properties of materials by measuring the heat required to raise the temperature of a sample compared to a reference. tainstruments.com It is widely applied to determine the melting point, crystallinity, and thermal stability of chemical compounds, including various succinate derivatives. nih.govresearchgate.net

For example, the non-salt precursor, monobenzyl succinate, has a reported melting point of 55-56°C. archive.org In contrast, studies on anhydrous sodium succinate show it melts at a much higher temperature of 410°C. researchgate.net The DSC thermogram of another related compound, the pharmaceutical salt desvenlafaxine (B1082) succinate, shows a distinct endothermic peak at 137.3°C, corresponding to its melting point, which demonstrates the compound's crystalline nature. researchgate.net These examples highlight how DSC can precisely identify thermal transitions, which are characteristic of a specific compound's physical form. Although a specific DSC thermogram for this compound is not available, these findings on related succinates suggest that its thermal behavior would be well-defined and measurable by this technique.

| Compound | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Monobenzyl succinate | Melting Point | 55-56 | archive.org |

| Desvenlafaxine succinate | Melting Point (Endothermic Peak) | 137.3 | researchgate.net |

| Sodium succinate (anhydrous) | Melting Point | 410 | researchgate.net |

Other Advanced Characterization Methodologies (e.g., Terahertz Pulsed Spectroscopy)

Beyond standard analytical techniques, advanced methodologies like Terahertz (THz) pulsed spectroscopy offer deeper insights into the solid-state properties of materials like this compound. THz spectroscopy probes low-frequency vibrational modes (e.g., lattice vibrations) in the 0.1 to 10 THz range, which are highly sensitive to the crystalline structure and intermolecular interactions of a material.

This technique is particularly valuable in pharmaceutical and materials science for studying polymorphism and crystallinity, as different crystalline forms of the same compound will produce distinct THz absorption spectra. It can be used to monitor structural or chemical transitions in real-time, revealing dynamics of processes on a sub-millisecond timescale. tainstruments.com For a crystalline solid such as this compound, THz spectroscopy could provide a unique spectral fingerprint, helping to distinguish between different solid forms and providing information on its lattice energy and structural integrity.

Theoretical and Computational Studies of Sodium Monobenzyl Succinate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for investigating the electronic structure and related properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular geometries, charge distributions, and reaction energetics.

Density Functional Theory (DFT) Applications to Succinate (B1194679) Systems

Density Functional Theory (DFT) has become a widely used method in computational chemistry to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It is a quantum mechanical modeling approach used to determine the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org DFT is valued for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including succinate derivatives. nih.gov

Applications of DFT to succinate systems have provided valuable insights into their molecular structure and reactivity. For instance, DFT calculations have been used to optimize the molecular structure of the succinate anion and to analyze its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. researchgate.net Furthermore, DFT has been employed to study the interactions between drug molecules and excipients in pharmaceutical formulations, offering a molecular-level understanding that can guide the design of more stable and effective drug delivery systems. mdpi.com The theory is also instrumental in predicting various molecular properties such as vibrational frequencies, dipole moments, and electronic transitions. mdpi.combohrium.com

Interactive Table: Selected DFT-Calculated Properties for Succinate-Related Systems

| System | Property | Calculated Value | Reference |

| Succinate Anion | HOMO-LUMO Gap | Not specified | researchgate.net |

| Arginine-Succinic Acid Derivative | Energy Gap (ΔE) | Not specified | bohrium.com |

| Arginine-Succinic Acid Derivative | Maximum Absorption (λmax) | 156.78–181.54 nm | bohrium.com |

| Bis(2-aminothiazolium) succinate succinic acid | Energy Gap (ΔE) | Not specified | tandfonline.com |

Ab Initio Methods in Succinate Molecular Studies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, though they are often more computationally demanding than DFT.

Ab initio calculations have been instrumental in elucidating the conformational preferences and reaction mechanisms of succinic acid and its derivatives. For example, high-level ab initio studies have been used to investigate the gas-phase conformational landscape of succinic acid and its monoanion, revealing the subtle interplay of hydrogen bonding and other intramolecular forces that determine their stable structures. acs.org These studies have shown that for the succinic acid monoanion, a structure with an internal hydrogen bond is significantly more stable than other conformers. acs.org Furthermore, ab initio methods have been applied to study the kinetics and mechanisms of the unimolecular decomposition of succinic acid and succinic anhydride (B1165640), providing detailed information about reaction barriers and pathways. nycu.edu.tw They have also been used to explore the energetics and kinetics of the fumarate (B1241708) addition mechanism, a key reaction in the anaerobic biodegradation of various hydrocarbons that leads to the formation of succinate derivatives. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, diffusion, and the interactions between molecules.

MD simulations have been extensively applied to study the behavior of succinate and its derivatives in various environments. For instance, simulations have been used to investigate the binding of succinate to its receptor, SUCNR1, identifying the key interactions and pathways that govern this process. nih.govku.dk These simulations have revealed the existence of two distinct high-affinity binding sites for succinate and have shed light on the mechanism of receptor activation. nih.govku.dk In the context of materials science, MD simulations have been used to model the adsorption of succinate on calcite surfaces, explaining how this organic molecule can influence the dissolution and growth of crystals. researchgate.net Furthermore, MD simulations have been employed to study the transport properties and microscopic structures of mixtures containing diethyl succinate, providing insights into their density and viscosity. acs.org

Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and to calculate reaction rates, providing a level of detail that is often inaccessible to experimental methods alone.

Computational studies have been crucial in understanding the reaction mechanisms involving succinate and its derivatives. For example, computational models have been developed to analyze the kinetics of superoxide (B77818) and hydrogen peroxide production by succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govnih.gov These models have helped to identify the primary sources of reactive oxygen species (ROS) under different conditions. nih.govnih.gov Furthermore, computational approaches have been used to investigate the mechanism of the fumarate addition reaction, which is central to the anaerobic biodegradation of hydrocarbons. rsc.org These studies have provided insights into the impact of hydrocarbon structure on the reaction energetics and kinetics. rsc.org The decomposition of succinic acid has also been studied computationally, revealing the dominant reaction pathways and their associated energy barriers. nycu.edu.tw

Prediction of Molecular Properties and Conformational Analysis for Succinate Derivatives

The ability to predict the properties of molecules before they are synthesized is a major goal of computational chemistry. By using a variety of computational techniques, it is possible to estimate a wide range of properties, from basic physicochemical characteristics to more complex biological activities.

Computational methods are widely used for the prediction of molecular properties and for the conformational analysis of succinate derivatives. For example, quantitative structure-activity relationship (QSAR) models, often combined with molecular docking and MD simulations, have been used to design and predict the fungicidal activity of succinate dehydrogenase inhibitors (SDHIs). nih.gov These models help to understand the structure-activity relationships and to guide the synthesis of new, more potent compounds. nih.gov Computational tools are also available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is a critical step in the drug discovery process. mdpi.comnih.gov For succinic acid and its monoanion, computational studies combining ab initio calculations and Monte Carlo simulations have been used to explore their conformational equilibria in both the gas phase and in solution, providing results that are in excellent agreement with experimental data. acs.org

Interactive Table: Predicted Properties of Succinate Derivatives

| Derivative Type | Predicted Property | Method | Finding | Reference |

| Fungicides (SDHIs) | Binding Mode | Molecular Docking | Identified key interactions with the target enzyme. | nih.gov |

| Fungicides (SDHIs) | Bioactivity (EC50) | 3D-QSAR | Correlated molecular structure with fungicidal activity. | nih.gov |

| Natural Product Derivatives | Binding Affinity (IC50) | Machine Learning | Predicted enhanced potency for some derivatives compared to the parent compound. | mdpi.com |

| Natural Product Derivatives | ADMET Profile | In Silico Models | Showed favorable bioavailability and metabolic stability for some derivatives. | mdpi.com |

| Succinic Acid/Monoanion | Conformational Preference | Ab Initio & Monte Carlo | Both are predominantly in the gauche conformation in aqueous solution. | acs.org |

Biochemical Interactions and Enzymatic Transformations of Succinate Esters Non Human/in Vitro Focus

Substrate Recognition and Hydrolysis by Specific Esterases and Lipases

The enzymatic hydrolysis of succinate (B1194679) esters is a key area of study, revealing the specificity and mechanisms of various lipases and esterases. Research has shown that the structure of the succinate ester plays a crucial role in its recognition and subsequent breakdown by these enzymes.

A notable study on the hydrolysis of benzyl (B1604629) succinates by pancreatic lipase (B570770) demonstrated a selective action. It was found that pancreatic lipase could hydrolyze dibenzyl succinate to monobenzyl succinate; however, it did not act upon monobenzyl succinate itself. archive.org This indicates a high degree of specificity, where the enzyme can recognize and cleave one ester linkage but is unable to hydrolyze the remaining monoester. This selective hydrolysis is not uncommon, as similar observations have been made with other enzymes and succinate esters. For instance, the lipase from hog liver was found to hydrolyze diethyl succinate to its monoethyl ester without further breakdown. archive.org

The enzymatic degradation of polyesters containing succinate units, such as poly(butylene succinate) (PBS), also provides insights into enzyme-substrate interactions. Lipases from various microbial sources, including Pseudomonas cepacia and Rhizopus arrhizus, have been shown to hydrolyze PBS. researchgate.netacs.org The mechanism often involves the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of the ester bonds. researchgate.net This process is typically a surface erosion mechanism, where the enzyme progressively breaks down the polymer from the surface. researchgate.net Studies on copolyesters of butylene succinate have revealed that lipases can exhibit preferential cleavage of certain ester bonds over others, highlighting the enzyme's sensitivity to the local chemical environment of the ester linkage. acs.org

The substrate specificity of esterases is broad and can be influenced by the chain length of the acyl group. nih.gov For example, an esterase from Bacillus licheniformis showed the highest activity towards mid-chain length fatty acids when synthesizing ethyl esters. researchgate.net This suggests that the active site of the enzyme is sterically and chemically optimized for substrates of a particular size and polarity. The hydrolysis of p-nitrophenyl esters with varying acyl chain lengths is a common method to probe the substrate specificity of lipases and esterases. nih.govresearchgate.net

Table 1: Enzymatic Hydrolysis of Succinate Esters by Various Lipases

| Enzyme Source | Substrate | Products | Observations | Reference |

| Pancreatic Lipase | Dibenzyl Succinate | Monobenzyl Succinate | Selective hydrolysis of one ester group. archive.org | archive.org |

| Pancreatic Lipase | Monobenzyl Succinate | No hydrolysis | The monoester is not a substrate for the enzyme. archive.org | archive.org |

| Pseudomonas cepacia Lipase | Poly(butylene succinate) (PBS) | 4-hydroxybutyl succinate, succinic acid, 1,4-butanediol | Surface erosion mechanism. researchgate.net | researchgate.net |

| Mucor miehei Lipase | Poly(butylene succinate-co-butylene adipate) | Oligomers of succinate and adipate | Preferential cleavage of succinic ester bonds. acs.org | acs.org |

Role in Metabolic Pathways and Intermediary Metabolism in Non-Human Biological Systems

Succinate itself is a central molecule in cellular metabolism, being a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org This cycle is fundamental for energy production in the mitochondria of all aerobic organisms. wikipedia.org Succinate esters, upon hydrolysis, can release succinate, which can then enter the TCA cycle. ontosight.ai For instance, monomethyl succinate has been shown to serve as a precursor to succinate in biological systems, thereby participating in energy production. ontosight.ai

In various non-human biological systems, the metabolism of succinate and its esters can be influenced by and can influence the surrounding microbial communities. In the gut microbiota, for example, succinate is a key metabolite produced by certain bacteria and consumed by others. nih.gov The conversion of succinate to other short-chain fatty acids like propionate (B1217596) and butyrate (B1204436) is a critical process in the gut ecosystem. nih.gov While direct studies on sodium monobenzyl succinate's role in these specific microbial pathways are limited, it is plausible that its hydrolysis product, succinate, would be integrated into these metabolic networks.

Research on the effects of succinate esters in isolated cellular systems, such as pancreatic islets, has demonstrated their ability to influence metabolic processes. Monomethyl succinate, for instance, has been shown to stimulate insulin (B600854) release, a process tightly linked to cellular metabolism and energy status. nih.gov This effect is believed to be mediated by the entry of succinate into the mitochondrial respiratory chain. nih.gov

The production of succinic acid through fermentation by various microorganisms like Escherichia coli and Actinobacillus succinogenes is a significant area of biotechnological research. These processes highlight the central role of succinate in microbial metabolism and the potential for its production from various carbon sources.

Interactions with Biological Macromolecules (excluding specific biological effects or outcomes)

Beyond its role as a substrate for enzymes, succinate and its derivatives can interact with other biological macromolecules. The succinate anion itself can be transported across mitochondrial membranes by specific carriers, such as the dicarboxylate carrier, which facilitates its exchange with other organic acids or inorganic phosphate.

The interaction of succinate esters with proteins is fundamental to their enzymatic hydrolysis, as discussed in section 6.1. This interaction is governed by the three-dimensional structure of the enzyme's active site, which creates a specific binding pocket for the substrate. The binding is often driven by hydrophobic interactions and the formation of temporary covalent bonds, such as the acyl-enzyme intermediate formed during catalysis by serine hydrolases. acs.orgfrontiersin.org

The study of how small molecules like succinic acid and its derivatives adsorb onto surfaces, such as zinc oxide, provides a model for understanding their interactions with the surfaces of macromolecules. acs.org These interactions can lead to the formation of carboxylates on the surface, indicating a chemical interaction between the molecule and the material. acs.org

While specific biological effects are outside the scope of this article, it is worth noting that succinate can act as a signaling molecule by binding to specific receptors, such as GPR91 (also known as SUCNR1). nih.govwikipedia.org This interaction initiates a signaling cascade within the cell, but a detailed discussion of the downstream effects is not included here. The binding of succinate to this receptor is a direct interaction with a biological macromolecule that does not involve enzymatic transformation.

Chemical Applications and Industrial Relevance of Succinate Esters As Chemical Intermediates

Role as Precursors and Building Blocks in Organic Synthesis

Succinate (B1194679) esters are valuable building blocks in the world of organic synthesis, enabling the construction of complex molecular architectures.

A notable application is the Stobbe condensation , a reaction where a succinic ester condenses with a ketone or an aldehyde in the presence of a base. unacademy.comorganicreactions.orgwikipedia.orgjakami.dejuniperpublishers.com This reaction is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of alkylidene succinic acids or their corresponding esters. unacademy.comorganicreactions.orgwikipedia.orgjakami.dejuniperpublishers.com

Succinate esters are also instrumental in the synthesis of various heterocyclic compounds , which are cyclic structures containing atoms of at least two different elements in their rings. mdpi.comafjbs.comgoogle.com These structures are foundational to many pharmaceuticals and other specialized chemicals. For example, derivatives of succinic acid can be used to create phenanthridines containing a succinate unit, which can be further transformed into valuable structures like γ-butyrolactone and tetrahydrofuran. acs.org

Sodium monobenzyl succinate itself serves as an intermediate in organic synthesis, participating in reactions like oxidation, reduction, and substitution. Its benzyl (B1604629) group can be replaced by other functional groups through nucleophilic substitution, allowing for the creation of a variety of substituted succinates.

Table 1: Examples of Research Findings in Organic Synthesis

| Research Area | Finding | Reference |

|---|---|---|

| Stobbe Condensation | Condensation of benzophenone (B1666685) with diethyl succinate. | wikipedia.org |

| Heterocyclic Synthesis | Synthesis of phenanthridines containing a succinate unit using a diazo compound as the succinate precursor under visible-light irradiation. | acs.org |

Utilization in the Production of Polymers and Other Industrial Chemicals

The industrial relevance of succinate esters is significant, particularly in the production of polymers and as functional chemicals in various applications.

A major application is in the synthesis of biodegradable polyesters , most notably polybutylene succinate (PBS). taylorandfrancis.comwikipedia.orgeuroplas.com.vnwill-co.eu PBS is produced through the polymerization of a succinate ester with 1,4-butanediol. taylorandfrancis.comwikipedia.orgresearchgate.netgoogle.com It exhibits properties comparable to common plastics like polypropylene (B1209903) but has the advantage of being biodegradable. wikipedia.orgeuroplas.com.vn The synthesis can start from succinic acid or its esters. wikipedia.orgresearchgate.net

Succinate esters are also used to produce polyamides and poly(ester amide)s . fraunhofer.de These polymers can exhibit desirable properties such as high thermal stability. fraunhofer.de

Beyond polymers, succinate esters have several other industrial uses:

Plasticizers: They are used as environmentally friendly plasticizers for polymers like PVC, replacing potentially toxic phthalates. mdpi.comnih.govresearchgate.netresearchgate.netanhuisunsingchem.comgoogle.com Mixtures of different alkyl succinates can be used to optimize plasticizing effects. anhuisunsingchem.comgoogle.com

Solvents: Due to their low volatility and good solvency, certain succinate esters are used as green solvents in coatings, inks, and cleaning products. huarenscience.comallchemical.com.auinvista.comjrhessco.comgoogle.com

Drug Delivery: this compound has been studied for its role in drug delivery systems, specifically in facilitating esterase-triggered drug release in conjugates.

Table 2: Industrial Applications of Succinate Esters

| Application | Description | Key Succinate Esters Involved |

|---|---|---|

| Biodegradable Polymers | Monomers for the production of biodegradable polyesters like PBS. | Dialkyl succinates, Dimethyl succinate |

| Plasticizers | Eco-friendly alternatives to phthalates in PVC and other polymers. | Di-n-heptyl succinate, Diethyl succinate, Dibutyl succinate, Dioctyl succinate |

| Solvents | "Green" solvents for various industrial formulations. | Dimethyl succinate, mixed dibasic esters |

Integration into Green Chemistry and Bio-based Production Processes

The drive towards sustainability has put a spotlight on bio-based chemicals, and succinic acid and its esters are central to this movement.

Succinic acid can be produced through the fermentation of renewable resources like carbohydrates by microorganisms. researchgate.netahb-global.com This bio-based succinic acid serves as a platform chemical that can be converted into a wide range of other chemicals and polymers, including its esters. researchgate.netahb-global.comepa.gov The U.S. Department of Energy has identified succinic acid as one of the top 12 most valuable platform compounds for the future. ahb-global.com

The use of bio-based succinate esters aligns with the principles of green chemistry by:

Utilizing Renewable Feedstocks: Reducing reliance on fossil fuels. researchgate.netepa.gov

Lowering Carbon Footprint: Bio-based production processes can have lower energy consumption and greenhouse gas emissions compared to traditional petrochemical routes. epa.gov

Promoting Biodegradability: Many products derived from succinate esters, such as PBS, are biodegradable, helping to mitigate plastic pollution. wikipedia.orgeuroplas.com.vn

The production of succinate esters from fermentation broths is an active area of research, with studies focusing on efficient extraction and esterification processes to make bio-based routes more economically competitive. researchgate.netrsc.orggoogle.com

Q & A

Q. How do structural modifications of this compound impact its pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer : Derivatize the benzyl group (e.g., halogenation, methoxylation) and compare logP (HPLC-based), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). In vivo PK studies (rodents) with LC-MS/MS quantification assess bioavailability and half-life .

Guidance for Data Interpretation and Reporting

- Addressing Contradictions : Reconcile conflicting data by evaluating experimental parameters (e.g., reagent purity, instrument calibration) and statistical power. Use funnel plots to detect publication bias .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for data inclusion, avoiding redundant tables/graphs. Highlight unresolved questions in the conclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.